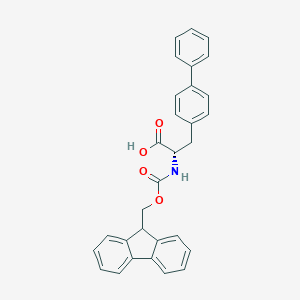
Fmoc-L-4,4'-联苯丙氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid, is a useful research compound. Its molecular formula is C30H25NO4 and its molecular weight is 463,53 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肽合成
Fmoc-L-4,4'-联苯丙氨酸由于其Fmoc(9-芴甲氧羰基)保护基团,通常用于固相肽合成(SPPS)。该保护基团允许在温和碱性条件下轻松脱保护,而不会影响其他氨基酸的侧链。 这使得它成为构建复杂肽的宝贵结构单元 .
抗生物膜涂层
研究表明,Fmoc-苯丙氨酸衍生物可用作抗生物膜涂层。 这些涂层可以防止生物膜在各种表面形成,这在医疗环境中至关重要,可以抑制细菌生长并降低感染风险 .
水凝胶形成
Fmoc-苯丙氨酸及其衍生物具有形成水凝胶的能力,水凝胶是由能够保留水的聚合物链网络组成。 这些水凝胶由于其生物相容性和模拟细胞外基质的能力,在药物递送系统和组织工程中具有潜在应用 .
抗菌活性
在较高浓度下,Fmoc-苯丙氨酸衍生物可以在细菌中诱导氧化应激和渗透压应激,导致膜通透性改变和完整性改变,有效杀死革兰氏阳性菌。 这种抗菌活性为生物医学应用开辟了可能性,例如伤口敷料和医疗器械涂层 .
作用机制
Target of Action
Fmoc-L-4,4’-Biphenylalanine primarily targets Gram-positive bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are the primary targets due to the compound’s surfactant-like properties .
Mode of Action
Fmoc-L-4,4’-Biphenylalanine interacts with its targets in a concentration-dependent manner . At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills gram-positive bacteria .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and osmotic balance . By triggering oxidative stress, it disrupts the normal functioning of bacterial cells. It also causes osmotic imbalance, leading to further disruption of bacterial cell function .
Pharmacokinetics
It’s known that the compound’s antibacterial activity is predominantly due to its release from the hydrogel
Result of Action
The result of Fmoc-L-4,4’-Biphenylalanine’s action is the reduction of bacterial load both in vitro and in the skin wound infections of mice . It achieves this by reducing the glutathione levels in bacterial cells at low concentrations and triggering oxidative and osmotic stress at higher concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-L-4,4’-Biphenylalanine. For instance, the compound’s antibacterial activity is predominantly due to its release from the hydrogel , suggesting that the physical state of the compound can influence its efficacy. Additionally, the compound’s action can be influenced by the presence of other substances. For example, a formulation of Fmoc-L-4,4’-Biphenylalanine with the Gram-negative specific antibiotic aztreonam displayed antibacterial activity against both Gram-positive and Gram-negative bacteria .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25NO4/c32-29(33)28(18-20-14-16-22(17-15-20)21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGACONKQRJFGX-NDEPHWFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199110-64-0 |
Source


|
| Record name | Fmoc-L-4,4'-biphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)







![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)




